Stephaglabrine
Overview
Description
Stephaglabrine is an alkaloid compound derived from the plant Stephania glabra, which belongs to the Menispermaceae family. This compound is known for its diverse pharmacological properties, including anticholinesterase activity, which makes it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stephaglabrine can be synthesized through the extraction of Stephania glabra roots. The process involves treating the roots with xylene in an alkaline solution, followed by further processing with sulfuric acid . Another method involves cultivating Stephania glabra cells in a bioreactor with agitation and aeration of the culture suspension .
Industrial Production Methods: In the biotechnological industry, stepharine sulfate, a derivative of this compound, is obtained from the cell culture of Stephania glabra tissue. This involves quantitative determination using thin layer chromatography and the Nastyukov color test for identification .
Chemical Reactions Analysis
Types of Reactions: Stephaglabrine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine can be performed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Stephaglabrine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex alkaloids.
Mechanism of Action
Stephaglabrine exerts its effects primarily through its anticholinesterase activity. It inhibits the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels at synaptic junctions. This results in enhanced neuromuscular transmission and repeated muscle contractions . Additionally, this compound’s effects on mitochondrial oxidative phosphorylation contribute to its complex mechanism of action .
Comparison with Similar Compounds
Berberine: Another alkaloid with cholinesterase inhibitory properties.
Glaucine: Known for its antitussive and mild antihypotensive effects.
Sanguirythrine: Exhibits antimicrobial activity and cholinesterase inhibition.
Uniqueness of Stephaglabrine: this compound stands out due to its potent anticholinesterase activity and its ability to induce repeated muscle contractions. Its unique mechanism of action involving mitochondrial uncoupling further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(4R)-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H19NO3.H2O4S/c2*1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2;1-5(2,3)4/h2*3-4,6-7,9,13,19H,5,8,10H2,1-2H3;(H2,1,2,3,4)/t2*13-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXNJLWZONPQQK-WFEKIRLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC.COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC.COC1=C(C2=C3[C@@H](CC24C=CC(=O)C=C4)NCCC3=C1)OC.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954173 | |
Record name | Sulfuric acid--5',6'-dimethoxy-2',3',8',8'a-tetrahydro-1'H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80954173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32410-24-5 | |
Record name | Stephaglabrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032410245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--5',6'-dimethoxy-2',3',8',8'a-tetrahydro-1'H-spiro[cyclohexa-2,5-diene-1,7'-cyclopenta[ij]isoquinolin]-4-one (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80954173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Stephaglabrine at the neuromuscular junction?
A1: this compound, alongside Sanguinarine, exhibits anti-cholinesterase properties. This leads to repeated muscle contractions due to the accumulation of acetylcholine at the neuromuscular junction. [, ]
Q2: How does this compound compare to other alkaloids like Glaucine and Sanguinarine in its effects on miniature end-plate potentials (MEPPs)?
A2: All three alkaloids (this compound, Glaucine, and Sanguinarine), along with Berberine, reduce the amplitude of spontaneous MEPPs in frog neuromuscular junctions. At low concentrations, they decrease MEPP frequency, but at higher concentrations, they increase it. [, ] Sanguinarine shows the most potent effect, potentially due to its impact on mitochondrial oxidative phosphorylation. [, ] Notably, Glaucine only induces muscle contractions at high concentrations, unlike this compound and Sanguinarine. [, ]
Q3: Beyond its effects on neuromuscular transmission, are there any therapeutic applications being explored for this compound?
A3: Yes, research suggests that this compound sulfate may hold potential for treating demyelinating diseases of the nervous system. Studies indicate it could promote the recovery of the myelin sheath of nerve fibers. []
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